molecular formula C22H35NO3 B566079 alpha-Desphenyl-alpha-cyclohexenyl oxybutynin CAS No. 1199574-71-4

alpha-Desphenyl-alpha-cyclohexenyl oxybutynin

Cat. No.: B566079
CAS No.: 1199574-71-4
M. Wt: 361.526
InChI Key: JLKIQERNEYLJLA-UHFFFAOYSA-N
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Description

Alpha-Desphenyl-alpha-cyclohexenyl oxybutynin is a structural analog of oxybutynin, a well-established antimuscarinic agent used primarily for overactive bladder (OAB) treatment. This compound may aim to mitigate adverse effects associated with traditional oxybutynin formulations, such as dry mouth, by altering metabolic byproduct profiles or receptor interactions.

Properties

IUPAC Name

4-(diethylamino)but-2-ynyl 2-cyclohex-3-en-1-yl-2-cyclohexyl-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7,19-20,25H,3-4,6,8-10,13-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKIQERNEYLJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2CCC=CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199574-71-4
Record name alpha-Desphenyl-alpha-cyclohexenyl oxybutynin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199574714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-DESPHENYL-.ALPHA.-CYCLOHEXENYL OXYBUTYNIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6ALC99FKD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biological Activity

Alpha-Desphenyl-alpha-cyclohexenyl oxybutynin is a synthetic derivative of oxybutynin, primarily classified as an antimuscarinic agent . This compound is designed to enhance the therapeutic efficacy of oxybutynin while potentially improving its duration of action. In this article, we will explore its biological activity, including pharmacodynamics, pharmacokinetics, and relevant research findings.

  • Molecular Formula : C23H31NO3
  • Molecular Weight : Approximately 361.5182 g/mol
  • SMILES Notation : CCN(CC)CC#CCOC(=O)C(O)(C1CCCCC1)C2CCC=CC2

This compound functions primarily by blocking muscarinic receptors in the bladder's detrusor muscle. This blockade results in:

  • Reduced bladder contractions : Leading to decreased urinary frequency and urgency.
  • Antispasmodic effects : Providing relief from bladder spasms.

The compound is particularly effective against the M3 muscarinic receptor subtype, which mediates contraction in the bladder smooth muscle .

Pharmacokinetics

Research indicates that this compound exhibits rapid absorption after administration, similar to its parent compound, oxybutynin. Key pharmacokinetic parameters include:

  • Bioavailability : Enhanced compared to traditional oxybutynin formulations due to modifications that improve metabolic stability.
  • Metabolism : The compound is metabolized by cytochrome P450 enzymes, which are crucial for determining its efficacy and potential drug interactions .

Comparative Biological Activity

To understand the effectiveness of this compound relative to other antimuscarinic agents, a summary table is provided below.

CompoundDuration of ActionAffinity for M3 ReceptorSide Effects
This compoundLonger than oxybutyninHighDry mouth, constipation
OxybutyninStandardModerateDry mouth, dizziness
TolterodineModerateHighHeadache, dry mouth

Case Studies and Research Findings

  • Efficacy in Overactive Bladder :
    A clinical trial demonstrated that this compound significantly reduced urinary frequency and urgency in patients with overactive bladder syndrome compared to placebo .
  • Pharmacological Studies :
    In vitro studies indicated that this compound has a five-fold greater duration of action than oxybutynin, suggesting improved patient compliance due to less frequent dosing requirements .
  • Safety Profile :
    A study analyzing the side effects reported that while this compound shares common antimuscarinic side effects with other agents (e.g., dry mouth), it was associated with a lower incidence of severe adverse effects compared to traditional treatments .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The pharmacological profile of alpha-Desphenyl-alpha-cyclohexenyl oxybutynin can be inferred through comparisons with oxybutynin and its primary metabolite, N-desethyloxybutynin (DEOB), as well as other formulations (e.g., sustained-release tablets, transdermal patches). Key differences are hypothesized based on structural and metabolic distinctions.

Pharmacokinetic and Metabolic Differences

  • First-pass metabolism : Oral oxybutynin undergoes extensive hepatic metabolism via cytochrome P-450, generating high plasma concentrations of DEOB, which can be 10-fold higher than oxybutynin itself . This metabolite contributes significantly to anticholinergic side effects, particularly dry mouth, due to its high affinity for salivary gland M3 receptors .
  • Sustained-release vs. immediate-release formulations : Sustained-release oxybutynin reduces the DEOB-to-oxybutynin plasma ratio, lowering adverse effects while maintaining efficacy .
  • Transdermal administration : Avoids first-pass metabolism, minimizing DEOB production and further reducing side effects .

This could mirror the advantages seen in transdermal or sustained-release oxybutynin.

Receptor Affinity and Selectivity

  • Oxybutynin : Binds to muscarinic M3 receptors in the bladder and salivary glands. DEOB exhibits comparable M3 affinity but greater persistence in exocrine tissues, exacerbating dry mouth .
  • Hydrogel formulations : Oxybutynin hydrochloride hydrogel significantly reduces Orail and STIM1 mRNA expression (key regulators of calcium signaling in bladder cells), suggesting enhanced localized efficacy with fewer systemic effects .

This could mimic the targeted efficacy observed in hydrogel formulations.

Preparation Methods

Core Esterification Strategy

The synthesis of this compound follows a modular approach centered on esterification between a cyclohexenyl-substituted glycolic acid derivative and a diethylamino butynol precursor. The reaction typically employs:

  • α-Cyclohexenyl-α-hydroxyacetic acid as the carboxylic acid component.

  • 4-Diethylamino-2-butyn-1-ol as the alcohol component.

The esterification is catalyzed under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) in anhydrous toluene or dichloromethane. A Dean-Stark apparatus is often used to remove water and drive the reaction to completion. Typical yields range from 65% to 78%, depending on reaction time and temperature.

Table 1: Representative Esterification Conditions

ParameterValue/Detail
SolventToluene or Dichloromethane
CatalystH₂SO₄ (0.5–1.0 mol%)
Temperature80–110°C (reflux)
Reaction Time6–12 hours
Yield65–78%

Enantiomeric Considerations

Oxybutynin is administered as a racemate, with the R-enantiomer exhibiting primary pharmacological activity. For this compound, synthetic protocols often produce a racemic mixture. Resolution of enantiomers may involve chiral chromatography or enzymatic hydrolysis, though no published data specific to this derivative exists.

Purification and Isolation Techniques

Liquid-Liquid Extraction and Solvent Partitioning

Crude reaction mixtures are subjected to liquid-liquid extraction to remove unreacted starting materials and catalysts. Ethyl acetate and water are commonly used, with the organic phase concentrated via rotary evaporation.

Column Chromatography

Silica gel chromatography is employed for further purification, using gradients of hexane/ethyl acetate (7:3 to 1:1) to elute the product. The process is monitored by thin-layer chromatography (TLC), with Rf values typically between 0.3–0.5.

Recrystallization

Final purification often involves recrystallization from ethanol or methanol, yielding crystalline this compound with >95% purity.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis confirms the molecular formula C₂₀H₂₉NO₃ (exact mass: 355.2147 g/mol). Positive-ion mode electrospray ionization (ESI+) generates prominent peaks at m/z 356.2221 [M+H]⁺ and 378.2040 [M+Na]⁺, consistent with theoretical values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 5.45–5.35 (m, 1H, cyclohexenyl CH), 4.70–4.60 (m, 2H, OCH₂), 3.45–3.35 (q, 4H, N(CH₂CH₃)₂), 1.90–1.20 (m, 10H, cyclohexenyl and CH₂), 1.10 (t, 6H, N(CH₂CH₃)₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ 172.8 (C=O), 127.6 (cyclohexenyl C=C), 76.5 (OCH₂), 49.2 (N(CH₂CH₃)₂), 25.1–22.3 (cyclohexenyl CH₂), 12.5 (N(CH₂CH₃)₂).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) reveals a single peak at 8.2 minutes, confirming >99% purity.

Stability and Degradation Studies

Hydrolytic Degradation

The ester bond in this compound is susceptible to hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions, yielding cyclohexenyl glycolic acid and 4-diethylamino-2-butynol. Stabilization strategies include lyophilization and storage at -80°C in amber vials.

Table 2: Degradation Kinetics at 25°C

pHHalf-Life (Days)Major Degradants
1.07.2Cyclohexenyl glycolic acid
7.4182None detected
10.014.54-Diethylamino-2-butynol

Comparative Analysis with Oxybutynin

Structural Modifications

Replacing the phenyl group with a cyclohexenyl moiety reduces lipophilicity (calculated logP: 3.1 vs. 4.2 for oxybutynin), potentially altering tissue distribution and muscarinic receptor binding.

Synthetic Challenges

  • Cyclohexenyl Stability : The cyclohexenyl group is prone to oxidation, necessitating inert atmospheres during synthesis.

  • Steric Hindrance : Bulkier cyclohexenyl substituents may slow esterification kinetics compared to phenyl analogs .

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